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Compound of Interest

Compound Name: NSC15520

Cat. No.: B1663343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the small molecule inhibitor NSC15520
and its specific interaction with the 70-kDa subunit of Replication Protein A (RPA70). It

consolidates findings on the binding domain, mechanism of action, and functional

consequences of this interaction, supported by quantitative data and experimental

methodologies.

Introduction to Replication Protein A (RPA) and
NSC15520
Replication Protein A (RPA) is a crucial eukaryotic single-stranded DNA (ssDNA)-binding

protein complex essential for DNA replication, repair, and recombination.[1][2][3] It exists as a

heterotrimer composed of RPA70, RPA32, and RPA14 subunits.[4][5] The largest subunit,

RPA70, contains several functional domains, including the N-terminal domain (also known as

DBD-F or RPA70N), which serves as a critical hub for protein-protein interactions, recruiting

numerous factors involved in the DNA damage response (DDR), such as p53, Rad9, and

ATRIP.[6][7][8][9][10]

NSC15520 (15-carboxy-13-isopropylatis-13-ene-17,18-dioic acid) is a small molecule identified

through high-throughput screening that specifically targets the N-terminal domain of RPA70.[1]

[6] Its ability to disrupt protein-protein interactions at this site without affecting the primary
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ssDNA binding function of RPA makes it a valuable tool for studying DNA repair pathways and

a potential chemosensitizing agent.[1][6]

Target Binding Domain: The N-Terminus of RPA70
(DBD-F)
NSC15520 specifically targets the N-terminal DNA binding domain (DBD-F) of the RPA70

subunit.[1][6] This domain, encompassing approximately the first 120-168 amino acids,

features a basic cleft that is the primary docking site for various DNA processing and

checkpoint proteins.[4][7][8]

The inhibitor acts by directly competing with proteins that bind to this same surface.[1][6]

Computer modeling suggests that NSC15520 occupies the same binding surface on RPA70N

as proteins like Rad9.[1][6] This specificity is critical, as it leaves the primary ssDNA binding

domains of RPA (DBD-A and DBD-B) unaffected, thus preserving RPA's core function in

protecting single-stranded DNA.[1][6][11]

Mechanism of Action and Functional Consequences
NSC15520 functions as a competitive inhibitor of protein-protein interactions mediated by the

RPA70 N-terminal domain.[1][6] Its binding to the basic cleft of DBD-F leads to two main

functional consequences:

Inhibition of Protein Recruitment: NSC15520 effectively blocks the binding of GST-p53 and

GST-Rad9 fusion proteins to the RPA70 N-terminus.[1][6] These interactions are essential

for robust DNA damage signaling.[1]

Inhibition of Helix Destabilization: The N-terminal domain of RPA70 contributes to the

unwinding of duplex DNA (dsDNA), an activity known as helix destabilization.[6] NSC15520
inhibits this function, further confirming its specific action on the DBD-F domain.[1][6]

Importantly, NSC15520 does not inhibit the binding of RPA to single-stranded DNA

oligonucleotides.[1][6] This demonstrates that the inhibitor's action is specific to the N-terminal

protein interaction domain and does not interfere with the domains essential for ssDNA binding

(DBD-A and DBD-B).[6]
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Caption: Signaling pathway disruption by NSC15520.

Quantitative Data Summary
The inhibitory potency of NSC15520 has been quantified, primarily focusing on its ability to

disrupt the RPA-p53 interaction. The data is summarized below.
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Parameter Description Value Reference

IC₅₀

Concentration of

NSC15520 required

for 50% inhibition of

GST-p53 peptide

binding to RPA.

10 µM [1][6]

Inhibition Range

Concentrations at

which NSC15520

inhibits RPA's dsDNA

binding and helix

destabilization activity.

25-100 µM [6]

ssDNA Binding

Effect of NSC15520

on RPA's single-

stranded DNA binding

activity.

No inhibition observed [1][6]

Experimental Protocols
The primary method used to characterize the inhibitory effects of NSC15520 was the

Electrophoretic Mobility Shift Assay (EMSA). This technique is used to detect protein-DNA or

protein-protein interactions.

A. EMSA for RPA-DNA Binding Inhibition

Objective: To determine if NSC15520 inhibits RPA's ability to bind to double-stranded DNA

(dsDNA) or single-stranded DNA (ssDNA).

Methodology:

Incubation: Purified RPA protein was pre-incubated with varying concentrations of

NSC15520 (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).[6]

Binding Reaction: A radiolabeled or fluorescently-labeled DNA substrate (either a 30-mer

dsDNA or ssDNA oligonucleotide) was added to the RPA-inhibitor mixture and allowed to

incubate to form protein-DNA complexes.
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Electrophoresis: The reaction mixtures were run on a non-denaturing polyacrylamide gel.

Protein-DNA complexes migrate slower than free DNA probes.

Analysis: The gel was imaged to visualize the bands. A decrease in the intensity of the

shifted (RPA-bound) band with increasing concentrations of NSC15520 indicated inhibition

of DNA binding.[6]

B. EMSA for RPA-Protein Interaction Inhibition (GST pull-down based)

Objective: To quantify the inhibition of the RPA-p53 interaction by NSC15520.

Methodology:

Protein Preparation: A fusion protein of Glutathione S-transferase (GST) and an 18-amino

acid peptide from the p53 acidic helical domain (which binds to DBD-F) was used.[6]

Incubation: RPA was incubated with varying concentrations of NSC15520.

Binding Reaction: The GST-p53 peptide was added to the RPA-inhibitor mixture to allow

the protein-protein interaction to occur.

Analysis: The amount of RPA bound to the GST-p53 peptide was quantified. Titration

experiments were performed to determine the IC₅₀ value, which was found to be 10 µM.[1]

[6]
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EMSA Workflow for NSC15520 Analysis

Analysis of Results
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Caption: Experimental workflow for EMSA.

Logical Relationship of NSC15520 Action
The specificity of NSC15520's action can be understood through a clear logical progression.

The molecule's primary interaction with the RPA70 N-terminus leads to selective downstream

functional consequences, differentiating it from compounds that might broadly disrupt RPA's

functions.
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Caption: Logical flow of NSC15520's specific activity.

Conclusion
NSC15520 is a specific inhibitor of the RPA70 N-terminal protein-protein interaction domain

(DBD-F). It competitively blocks the recruitment of key DNA damage response proteins like p53

and Rad9 and inhibits the domain's helix destabilization activity, with a notable IC₅₀ of 10 µM

for the RPA-p53 interaction.[1][6] Crucially, it does not affect the essential ssDNA binding

function of RPA, highlighting its targeted mechanism.[1][6] This specificity makes NSC15520 a

powerful chemical probe for dissecting DNA repair pathways and a promising lead compound

for developing agents that can sensitize cancer cells to DNA-damaging therapies.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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